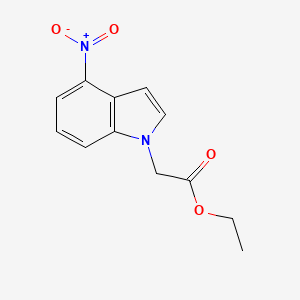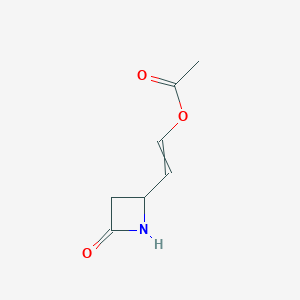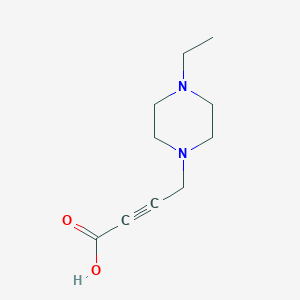
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid
Vue d'ensemble
Description
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is a compound that features a piperazine ring substituted with an ethyl group and a butynoic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions and the use of continuous flow reactors to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted piperazines and butynoic acid derivatives .
Applications De Recherche Scientifique
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid involves its interaction with various molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
Piperidine: Another nitrogen-containing heterocycle with comparable uses in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in similar applications.
Uniqueness
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a butynoic acid moiety makes it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
4-(4-ethylpiperazin-1-yl)but-2-ynoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-2-11-6-8-12(9-7-11)5-3-4-10(13)14/h2,5-9H2,1H3,(H,13,14) |
Clé InChI |
FXEYQKOCRWZYGQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC#CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
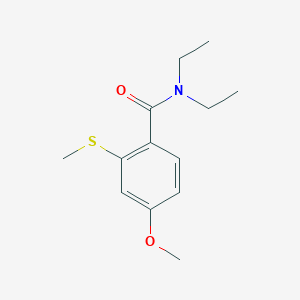
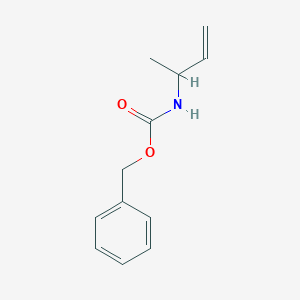
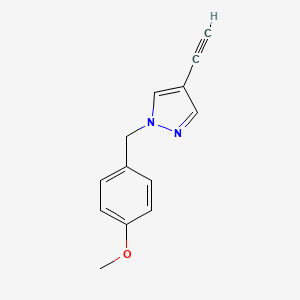
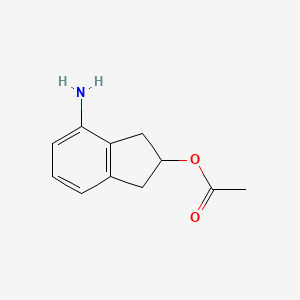
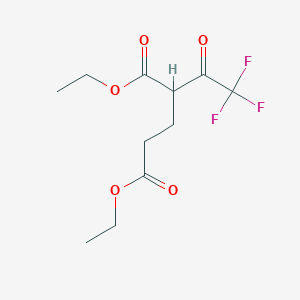
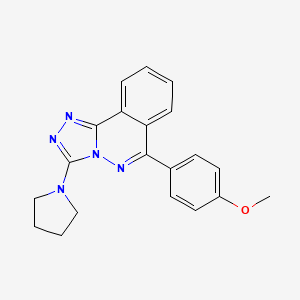
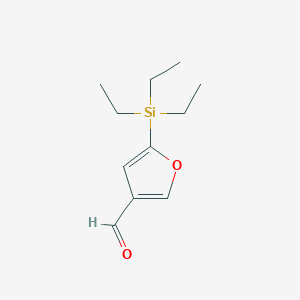

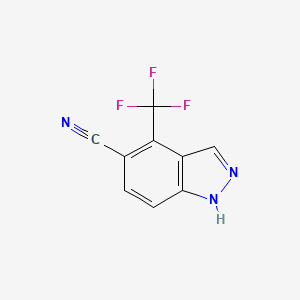

![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)
![2-[Benzyl(2-hydroxyethyl)amino]-6-propylnonan-1-OL](/img/structure/B8599682.png)
